Ethyl (1-hydroxyethyl)phenylphosphinate
Description
Properties
CAS No. |
57483-33-7 |
|---|---|
Molecular Formula |
C10H15O3P |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
1-[ethoxy(phenyl)phosphoryl]ethanol |
InChI |
InChI=1S/C10H15O3P/c1-3-13-14(12,9(2)11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
InChI Key |
CBTRFZFGTYDIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1-hydroxyethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phenylphosphinate with an appropriate alcohol under acidic or basic conditions. For example, the reaction of ethyl phenylphosphinate with ethanol in the presence of a strong acid catalyst can yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of ethyl phenylphosphinate with aryl halides in the presence of a palladium catalyst and a base can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-hydroxyethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
While specific case studies and comprehensive data tables for Ethyl (1-hydroxyethyl)phenylphosphinate are not available in the search results, here's what can be gathered about its applications and properties:
Properties of this compound
- Synthesis: Ethyl(1-butyryloxyethyl)phenylphosphinate and this compound can be synthesized according to a described procedure .
- Form: Liquid
- Refractive Index: n20/D 1.526 (lit.)
- Boiling Point: 94-95 °C/1 mmHg (lit.)
- Density: 1.129 g/mL at 25 °C (lit.)
Related Compounds and Reactions
- Ethyl phenylphosphinate: This is an organophosphorous compound . It undergoes regioselective Markovnikov addition reaction with terminal alkynes .
- Use in ENPP1 Inhibition: Bicyclic heteroaryl derivatives have been identified as ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) inhibitors . ENPP1 enzymatic activity is associated with various diseases, including cancer, inflammatory diseases, and metabolic disorders .
- 1,4-Dihydropyridine: This organic scaffold has diverse pharmaceutical applications, including calcium channel blocking, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, and neuro-protective properties .
Mechanism of Action
The mechanism of action of ethyl (1-hydroxyethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphinate Compounds
Ethyl Phenylphosphinate
Structure : Lacks the hydroxyethyl group, featuring only a phenyl and ethyl ester on phosphorus (C₈H₁₁O₂P).
Applications :
- Widely used in palladium-catalyzed cross-coupling reactions (e.g., P–N bond formation with N-haloimides) .
- Exhibits ligand-dependent regioselectivity in additions to terminal alkynes .
Key Differences : Absence of hydroxyl limits enzymatic interactions but enhances reactivity in metal-catalyzed reactions .
Ethyl Methylphosphinate
Structure: Simplest analog, with methyl and ethyl substituents (C₃H₉O₂P). Applications: Primarily a model compound for studying steric and electronic effects.
Ethyl (2,4,6-Trimethylbenzoyl)phenylphosphinate (TEPO)
Structure : Bulky trimethylbenzoyl group replaces hydroxyethyl (C₁₈H₂₁O₃P).
Applications : UV curing photoinitiator in acrylic resins due to strong absorption at 305–385 nm .
Key Differences : Aromatic bulk enhances UV activity but precludes biocatalytic uses .
Methyl Phenylphosphinate
Structure : Methyl ester instead of ethyl (C₇H₉O₂P).
Applications : Stereoselective carbanion additions to chiral imines in organic synthesis .
Key Differences : Methyl ester alters solubility and reaction kinetics compared to ethyl analogs .
Other Phosphinate Esters
- Ethyl (Cyanomethyl)methylphosphinate: Cyanomethyl group introduces electron-withdrawing effects, enabling niche applications in radical chemistry .
Research Findings and Application-Specific Performance
Data Tables and Structural Comparisons
Table 1: Structural and Functional Comparison of Phosphinate Esters
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl (1-hydroxyethyl)phenylphosphinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via palladium-catalyzed regioselective additions or enzymatic kinetic resolution. For palladium-catalyzed reactions, ligand choice (e.g., 1,2-bis(diphenylphosphino)ethane vs. tri-tert-butylphosphine) and solvent (toluene vs. ethanol) critically determine Markovnikov or anti-Markovnikov selectivity, with isolated yields ranging from 60% to 85% . Enzymatic resolution using lipases (e.g., Candida cylindracea) via transesterification or hydrolysis achieves enantiomeric excess (ee) >90% under optimized conditions (e.g., vinyl butyrate as acyl donor) .
Q. How is the stereochemistry of this compound characterized and controlled during synthesis?
- Methodological Answer : Stereochemical control is achieved through kinetic resolution using microbial lipases, which selectively hydrolyze one diastereomer of the compound. For example, Pseudomonas cepacia lipase shows high selectivity for the (R)-configured hydroxyethyl group, enabling isolation of enantiopure products. Chiral HPLC and polarimetry are standard for ee determination .
Advanced Research Questions
Q. How do substrate-dependent variations in transition metal-free vinylation methodologies affect the functionalization of this compound?
- Methodological Answer : Vinylation with vinyliodonium salts (e.g., VBX reagents) under mild conditions (60°C, 20 h) using DBU or BTMG as bases yields alkenylated derivatives (e.g., 6a–6f). Substrate steric effects influence yields; for example, allyloxy derivatives (6c) show reduced yields (≤65%) due to instability, while glucose-derived substrates (6f) achieve >80% yield as diastereomeric mixtures. Control reactions with acyclic salts yield <10%, highlighting the necessity of cyclic reagents .
Q. What experimental strategies resolve contradictions in catalytic efficiency data for reactions involving this compound?
- Methodological Answer : Catalyst reusability studies (e.g., Cu-based heterogeneous catalysts in DMSO at 120°C) show a 15% drop in yield after three cycles due to leaching, necessitating post-reaction ICP-MS analysis to quantify metal loss . For Pd-catalyzed reactions, conflicting regioselectivity reports are resolved by standardizing ligand-to-metal ratios (e.g., 2 mol% ligand per 1 mol% Pd2(dba)3) and excluding additives like Ph2P(O)OH, which alter transition states .
Q. What novel applications of this compound exist in photopolymerization, and how do structural modifications enhance performance?
- Methodological Answer : The compound serves as a photoinitiator (e.g., TPO-L) in vanillin-based polymers, achieving cross-linking efficiencies of 77–96% under UV light. Structural analogs like ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate reduce oxygen inhibition during polymerization, as confirmed by IR spectroscopy and Soxhlet extraction data .
Q. How do computational and experimental data align in predicting the reactivity of this compound in nucleophilic additions?
- Methodological Answer : DFT calculations of nucleophilic additions to N-sulfinylimines reveal that the methyl carbanion of methyl phenylphosphinate favors syn stereochemistry (80% de), whereas ethyl acetate anions show anti preference. Experimental validation via NMR and X-ray crystallography confirms these trends, with deviations (<10%) attributed to solvent polarity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
